molecular formula C18H17NO B3023835 2'-Cyano-3-(2,3-dimethylphenyl)propiophenone CAS No. 898769-11-4

2'-Cyano-3-(2,3-dimethylphenyl)propiophenone

Cat. No.: B3023835
CAS No.: 898769-11-4
M. Wt: 263.3 g/mol
InChI Key: YUCFDCNTUFZNJM-UHFFFAOYSA-N
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Description

2’-Cyano-3-(2,3-dimethylphenyl)propiophenone: is an organic compound with the molecular formula C18H17NO and a molecular weight of 263.34 g/mol . This compound is characterized by the presence of a cyano group (-CN) attached to the second carbon of the propiophenone backbone, and a 2,3-dimethylphenyl group attached to the third carbon. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

2’-Cyano-3-(2,3-dimethylphenyl)propiophenone is utilized in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2’-Cyano-3-(2,3-dimethylphenyl)propiophenone typically involves the reaction of 2,3-dimethylbenzaldehyde with a suitable cyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods:

In an industrial setting, the production of 2’-Cyano-3-(2,3-dimethylphenyl)propiophenone can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated control systems, and advanced purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions:

2’-Cyano-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2’-Cyano-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2’-Cyano-3-(3,5-dimethylphenyl)propiophenone
  • 2’-Cyano-3-(4-methylphenyl)propiophenone
  • 2’-Cyano-3-(2-methylphenyl)propiophenone

Comparison:

2’-Cyano-3-(2,3-dimethylphenyl)propiophenone is unique due to the presence of two methyl groups at the 2 and 3 positions of the phenyl ring, which can influence its reactivity and interaction with other molecules. In comparison, similar compounds with different substitution patterns on the phenyl ring may exhibit distinct chemical and biological properties, making 2’-Cyano-3-(2,3-dimethylphenyl)propiophenone a valuable compound for specific research applications.

Properties

IUPAC Name

2-[3-(2,3-dimethylphenyl)propanoyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-6-5-8-15(14(13)2)10-11-18(20)17-9-4-3-7-16(17)12-19/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCFDCNTUFZNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644617
Record name 2-[3-(2,3-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-11-4
Record name 2-[3-(2,3-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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